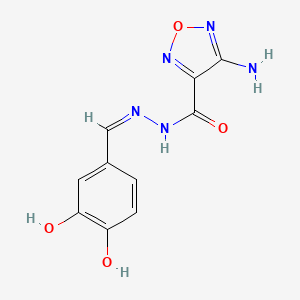![molecular formula C17H20F2N4O B6108093 3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6108093.png)
3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine, commonly known as AZD-9291, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was developed by AstraZeneca for the treatment of non-small cell lung cancer (NSCLC) that has a specific EGFR mutation called T790M.
Mécanisme D'action
AZD-9291 selectively targets the mutant 3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine T790M, which is resistant to other this compound inhibitors. It irreversibly binds to the ATP-binding site of the this compound kinase domain, preventing the activation of downstream signaling pathways that promote tumor growth. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have a high selectivity for the mutant this compound T790M and a low affinity for the wild-type this compound, reducing the risk of off-target effects. It has also demonstrated good oral bioavailability and pharmacokinetics, making it suitable for clinical use. In clinical trials, AZD-9291 has shown a favorable safety profile with manageable side effects.
Avantages Et Limitations Des Expériences En Laboratoire
AZD-9291 has several advantages for lab experiments, including its high selectivity for the mutant 3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine T790M, good oral bioavailability and pharmacokinetics, and favorable safety profile. However, one limitation is that it may not be effective in all patients with the T790M mutation, as some may have acquired additional mutations that confer resistance to AZD-9291.
Orientations Futures
There are several future directions for the development and use of AZD-9291. One area of research is the identification of biomarkers that can predict response to AZD-9291 and guide patient selection. Another area is the combination of AZD-9291 with other targeted therapies or immunotherapies to improve treatment outcomes. Additionally, there is a need for the development of new 3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine inhibitors that can overcome resistance mechanisms to AZD-9291.
Méthodes De Synthèse
The synthesis of AZD-9291 involves several steps, including the preparation of 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine, which is then reacted with 1-azepanecarboxylic acid to form AZD-9291. The final product is obtained through a purification process involving recrystallization and column chromatography.
Applications De Recherche Scientifique
AZD-9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC with the T790M mutation. It has shown promising results in inhibiting tumor growth and improving patient outcomes. In addition, AZD-9291 has also been studied for its potential use in other 3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-mutant cancers, such as breast and colorectal cancer.
Propriétés
IUPAC Name |
azepan-1-yl-[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O/c18-15(19)14-9-13(11-5-6-11)21-16-12(10-20-23(14)16)17(24)22-7-3-1-2-4-8-22/h9-11,15H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBDOFYZWPFZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-hydroxy-3-(4-methoxy-2-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6108016.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanoic acid](/img/structure/B6108028.png)
![2-(3-chloro-4-ethoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6108030.png)
![{2-[(1-benzyl-1H-benzimidazol-2-yl)thio]ethyl}dimethylamine dihydrochloride](/img/structure/B6108036.png)
![N-(4-methylphenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6108038.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6108047.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-nitrophenyl)acrylonitrile](/img/structure/B6108056.png)
![1-[cyclohexyl(methyl)amino]-3-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6108064.png)
![4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-amine](/img/structure/B6108075.png)
![ethyl 5-[(4-nitrobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B6108076.png)

![2-acetyl-3-[(2-methylphenyl)amino]-2-cyclopenten-1-one](/img/structure/B6108088.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6108099.png)